molecular formula C15H12N2O B13896269 Benzenamine, 4-(6-quinolinyloxy)-

Benzenamine, 4-(6-quinolinyloxy)-

Katalognummer: B13896269
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: LNYSUIVYLJXULC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, 4-(6-quinolinyloxy)-: is an organic compound with the molecular formula C15H12N2O. It is a derivative of benzenamine (aniline) where the hydrogen atom on the benzene ring is replaced by a quinolinyloxy group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(6-quinolinyloxy)- typically involves the reaction of 4-aminophenol with 6-chloroquinoline in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 4-aminophenol attacks the chlorine atom on 6-chloroquinoline, resulting in the formation of the quinolinyloxy linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include dichloromethane and ethanol, and the reaction is typically carried out under reflux conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Benzenamine, 4-(6-quinolinyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Benzenamine, 4-(6-quinolinyloxy)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenamine, 4-(6-quinolinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various biological processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Benzenamine, 4-(6-quinolinyloxy)- is unique due to its specific substitution pattern and the presence of the quinolinyloxy group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H12N2O

Molekulargewicht

236.27 g/mol

IUPAC-Name

4-quinolin-6-yloxyaniline

InChI

InChI=1S/C15H12N2O/c16-12-3-5-13(6-4-12)18-14-7-8-15-11(10-14)2-1-9-17-15/h1-10H,16H2

InChI-Schlüssel

LNYSUIVYLJXULC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)OC3=CC=C(C=C3)N)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.